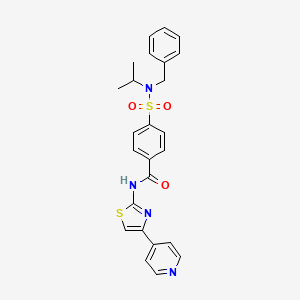

4-(N-benzyl-N-isopropylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-[benzyl(propan-2-yl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O3S2/c1-18(2)29(16-19-6-4-3-5-7-19)34(31,32)22-10-8-21(9-11-22)24(30)28-25-27-23(17-33-25)20-12-14-26-15-13-20/h3-15,17-18H,16H2,1-2H3,(H,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNXQAYLLUTGQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-benzyl-N-isopropylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve:

Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the pyridinyl group: This step may involve a coupling reaction using reagents such as palladium catalysts.

Formation of the sulfamoyl group: This can be done by reacting an amine with a sulfonyl chloride in the presence of a base.

Attachment of the benzyl and isopropyl groups: These groups can be introduced through alkylation reactions.

Final coupling to form the benzamide core: This step may involve amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(N-benzyl-N-isopropylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in targeting specific proteins involved in cancer progression. For instance, it has been investigated as an inhibitor of the USP1/UAF1 deubiquitinase complex, which plays a critical role in the regulation of protein degradation pathways associated with cancer cell survival. The inhibition of this complex could lead to increased apoptosis in cancer cells, making it a candidate for anticancer therapies .

Inhibition of Enzymatic Activity

The sulfonamide group present in the compound suggests potential as an inhibitor of various enzymes, including carbonic anhydrases. Such inhibition can affect metabolic pathways and has implications in treating conditions like glaucoma and certain types of edema .

Antimicrobial Properties

The thiazole and pyridine rings are known for their antimicrobial properties. Compounds containing these structures have been shown to exhibit activity against various bacterial strains, indicating that 4-(N-benzyl-N-isopropylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide could be explored further for its potential as an antimicrobial agent.

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of related compounds demonstrated that modifications to the benzamide structure could enhance anticancer efficacy. The results indicated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines, suggesting that further development could yield effective therapeutic agents .

Case Study 2: Enzyme Inhibition

Research on sulfonamide derivatives has shown promising results in inhibiting carbonic anhydrase activity. The compound's structural features were linked to its ability to bind effectively to the enzyme's active site, leading to decreased enzyme activity and subsequent physiological effects on fluid balance within the body .

Mechanism of Action

The mechanism of action of 4-(N-benzyl-N-isopropylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound is compared to structurally related benzamide-thiazole derivatives (Table 1).

Table 1: Structural and Functional Group Comparisons

Impact of Substituent Modifications

Sulfamoyl Group Variations

- Diethylsulfamoyl analogs (e.g., ): Simpler alkyl groups may enhance metabolic stability but reduce target specificity.

- Morpholinomethyl/piperazinyl substituents (): Polar groups like morpholine improve solubility but may limit blood-brain barrier penetration.

Thiazole and Pyridine Modifications

- Pyridine position: The target compound’s pyridin-4-yl group (vs. For example, pyridin-2-yl derivatives () show adenosine receptor binding, suggesting positional sensitivity .

- Nitrophenyl-thiazole (): The electron-withdrawing nitro group could enhance electrophilic reactivity, useful in prodrug designs.

Spectroscopic and Physicochemical Data

Table 2: Comparative Physicochemical Properties

Biological Activity

4-(N-benzyl-N-isopropylsulfamoyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide, with the CAS number 442557-06-4, is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C23H20N4O3S2

- Molecular Weight : 464.56 g/mol

- SMILES Notation : O=C(c1ccc(cc1)S(=O)(=O)N(Cc1ccccc1)C)Nc1scc(n1)c1ccncc1

The compound exhibits biological activity through several mechanisms:

- Inhibition of Oncogenic MicroRNA : Similar compounds have been shown to inhibit microRNA-21, which is implicated in cancer progression. This suggests that this compound may also act as an inhibitor of oncogenic pathways, promoting apoptosis in cancer cells .

- Targeting Specific Receptors : The compound's structure allows it to interact with various cellular receptors and enzymes, potentially modulating their activity. This is particularly relevant in the context of receptor antagonism or agonism in cancer and inflammatory diseases .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of similar compounds:

Case Study 1: MicroRNA Inhibition

A study focused on the development of inhibitors for microRNA-21 found that compounds analogous to this compound exhibited potent inhibitory effects on miR-21 expression in HeLa cells. The study utilized stem-loop RT-qPCR to quantify miR levels and Western blotting for target gene expression analysis, confirming the compound's role as a potential therapeutic agent against cancers where miR-21 is overexpressed .

Case Study 2: Receptor Modulation

Research into receptor antagonists has shown that structurally related compounds can effectively inhibit specific receptors associated with inflammatory responses. These findings suggest that this compound could similarly modulate receptor activity, providing a pathway for therapeutic intervention in inflammatory diseases .

Q & A

Q. Critical Parameters :

- Temperature control (e.g., 0–5°C for sulfonylation to prevent side reactions) .

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol/dichloromethane improve recrystallization .

- Reaction time : Extended stirring (12–24 hrs) ensures completion of coupling steps .

Which analytical techniques are essential for characterizing the compound's structure and purity?

Basic Research Question

Key methods include:

- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and verify regioselectivity .

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- HPLC to assess purity (>95% threshold for biological assays) .

- FTIR spectroscopy to identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm⁻¹) .

Validation : Cross-referencing NMR data with synthetic intermediates (e.g., pyridin-4-yl-thiazole precursors) ensures structural fidelity .

How can researchers design experiments to investigate the structure-activity relationship (SAR) of this compound against biological targets like kinases or receptors?

Advanced Research Question

Methodological Approach :

- Fragment-based SAR : Synthesize analogs with modifications to the sulfamoyl (e.g., N-alkyl vs. N-aryl) or thiazole (e.g., pyridin-4-yl vs. pyridin-3-yl) groups .

- Enzyme inhibition assays : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization or ADP-Glo™ assays .

- Receptor binding studies : Radioligand competition assays (e.g., mGlu1 receptor autoradiography in rat brain sections) .

Data Analysis : Use IC₅₀/Kᵢ values to rank substituent contributions. For example, pyridin-4-yl enhances adenosine receptor affinity compared to pyridin-3-yl .

What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

Advanced Research Question

Experimental Design :

- Pharmacokinetic profiling : Measure plasma stability, protein binding, and metabolic half-life (e.g., liver microsome assays) to identify bioavailability issues .

- Metabolite identification : LC-MS/MS analysis of in vivo samples to detect active/inactive metabolites .

- Orthogonal in vitro models : Compare 2D cell monolayers vs. 3D spheroids to mimic in vivo tumor microenvironments .

Case Study : PET imaging with carbon-11-labeled analogs revealed high mGlu1 receptor specificity in monkey brains despite low in vitro binding, attributed to blood-brain barrier penetration .

What computational methods can predict the binding affinity and selectivity of this compound towards potential therapeutic targets?

Advanced Research Question

Approaches :

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., hydrophobic interactions with benzamide) .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., sulfamoyl group hydrogen bonding with conserved lysine residues) .

- Quantitative structure-activity relationship (QSAR) : Train models on analogs’ logP, polar surface area, and IC₅₀ data to prioritize synthetic targets .

Validation : Compare computational predictions with experimental binding data (e.g., mGlu1 receptor Kᵢ = 13.6 nM for a related benzamide ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.